molecular formula C16H21NO2 B2711233 N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide CAS No. 2189498-42-6

N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide

Cat. No.: B2711233
CAS No.: 2189498-42-6
M. Wt: 259.349
InChI Key: MPIBCAOJWMKHCK-UHFFFAOYSA-N
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Description

N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide is a chemical compound with a unique structure that combines a benzyl group, a dimethyloxolan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide typically involves the reaction of benzylamine with 5,5-dimethyloxolan-3-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxolan ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(5,5-dimethyloxolan-3-yl)amine
  • N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-ynamide

Uniqueness

N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-4-15(18)17(11-13-8-6-5-7-9-13)14-10-16(2,3)19-12-14/h4-9,14H,1,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBCAOJWMKHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)N(CC2=CC=CC=C2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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